molecular formula C10H11BrClN B6183989 3-[(3-bromophenyl)methylidene]azetidine hydrochloride CAS No. 2624131-91-3

3-[(3-bromophenyl)methylidene]azetidine hydrochloride

Cat. No. B6183989
CAS RN: 2624131-91-3
M. Wt: 260.6
InChI Key:
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Description

3-[(3-bromophenyl)methylidene]azetidine hydrochloride, also known as 3-BrPMHCl, is a synthetic derivative of the naturally occurring compound azetidine. The compound is a cyclic amine, and it is used in scientific research as an inhibitor of certain enzymes. It is a white, crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

3-[(3-bromophenyl)methylidene]azetidine hydrochloride works by binding to the active site of the enzyme, blocking its activity. This binding is reversible, and the compound can be removed from the enzyme by washing with aqueous solutions.
Biochemical and Physiological Effects
3-[(3-bromophenyl)methylidene]azetidine hydrochloride has no known biochemical or physiological effects in humans or animals. It is used solely as a research tool in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 3-[(3-bromophenyl)methylidene]azetidine hydrochloride is its ability to reversibly inhibit enzymes. This allows researchers to study the effects of enzyme inhibition without permanently damaging the enzyme. The main limitation is that the compound is not very stable in aqueous solutions, so it must be stored in a dry, inert atmosphere.

Future Directions

The future direction for research on 3-[(3-bromophenyl)methylidene]azetidine hydrochloride includes further studies of its mechanism of action, as well as its potential applications in drug development. Additionally, the compound could be used in studies of enzyme regulation, and its stability in aqueous solutions could be improved. Finally, further research could be conducted to investigate its potential toxicity and other safety considerations.

Synthesis Methods

3-[(3-bromophenyl)methylidene]azetidine hydrochloride can be synthesized by reacting 3-bromophenylmethylideneazetidine with hydrochloric acid. The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of 0-5°C. The reaction is typically completed within one hour.

Scientific Research Applications

3-[(3-bromophenyl)methylidene]azetidine hydrochloride is used in scientific research as an inhibitor of certain enzymes. It has been used to study the structure and function of enzymes, as well as the regulation of enzyme activity. It has also been used to study the effects of certain drugs on enzyme activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3-bromophenyl)methylidene]azetidine hydrochloride involves the reaction of 3-bromobenzaldehyde with azetidine in the presence of a reducing agent to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "3-bromobenzaldehyde", "azetidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde and azetidine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product using a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and stir for several hours at room temperature.", "Step 6: Filter the resulting precipitate and wash with cold water to obtain the final product as a hydrochloride salt." ] }

CAS RN

2624131-91-3

Product Name

3-[(3-bromophenyl)methylidene]azetidine hydrochloride

Molecular Formula

C10H11BrClN

Molecular Weight

260.6

Purity

95

Origin of Product

United States

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